
(R,S)-1-Tosyl Glycerol
Overview
Description
L-Eflornithine Hydrochloride is a hydrochloride salt form of eflornithine, an irreversible inhibitor of the enzyme ornithine decarboxylase. This compound is primarily used in the treatment of African trypanosomiasis (sleeping sickness) and as a topical cream to reduce unwanted facial hair in women . It has also been investigated for its potential in treating certain types of cancer .
Mechanism of Action
Target of Action
(R,S)-1-Tosyl Glycerol, a derivative of glycerol, primarily targets the metabolic pathways of glycerol in various organisms. Glycerol is a key component in the regulation of glycerol uptake and its metabolism . It is also involved in muscle regeneration, as seen in glycerol-induced injury models . In the context of neurological disorders, glycerol has been used in the treatment of conditions like Trigeminal Neuralgia .
Mode of Action
The compound interacts with its targets by participating in their metabolic processes. For instance, in the glycerol metabolic pathway, it can be phosphorylated by glycerol kinase (GK) using ATP to form glycerol-3-phosphate (G3P), which is then transferred to various metabolic pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glycerol metabolic pathway. Glycerol kinase (GK) and glycerol 3-phosphate dehydrogenase (G3PDH) are two important enzymes in this pathway. GK facilitates the phosphorylation of glycerol to form G3P, which is a crucial intermediate in various metabolic pathways, such as the synthesis of glycerolipids and triglycerides, glycogenesis, glycolysis, and gluconeogenesis .
Pharmacokinetics
Glycerol, when ingested or infused at doses greater than 1.0 g/kg bodyweight, can increase serum concentrations to approximately 20 mmol/L, resulting in more than a 10 mOsmol/kg increase in serum osmolality .
Result of Action
The action of this compound, through its involvement in glycerol metabolism, can have various effects at the molecular and cellular levels. For instance, in muscle cells, glycerol-induced injury leads to efficient muscle regeneration . In the context of neurological disorders, glycerol has been used to provide pain relief in conditions like Trigeminal Neuralgia .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in yeast cells, the accumulation of glycerol during hyperosmotic stress is a key aspect of osmoregulation . Additionally, the properties of chitosan–glycerol edible films, which could potentially contain this compound, were influenced by chitosan and glycerol concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Eflornithine Hydrochloride can be synthesized through the following steps:
Starting Material: The synthesis begins with L-ornithine.
Fluorination: L-ornithine is reacted with a fluorinating agent to introduce the difluoromethyl group.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of L-Eflornithine Hydrochloride involves large-scale synthesis using similar steps but optimized for yield and purity. The process includes:
Dissolution: Dissolving L-ornithine in water.
Reaction: Adding crown ether and calcium hydroxide, followed by choline, and heating the mixture.
pH Regulation: Using sulfuric acid to adjust the pH, followed by filtration to remove impurities.
Concentration: Vacuum concentrating the solution and adjusting the pH with hydrochloric acid.
Crystallization: Adding alcohol to induce crystallization, followed by cooling and filtration.
Chemical Reactions Analysis
Types of Reactions
L-Eflornithine Hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
L-Eflornithine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Used in the treatment of African trypanosomiasis and facial hirsutism. .
Industry: Employed in the formulation of topical creams for reducing unwanted hair growth.
Comparison with Similar Compounds
L-Eflornithine Hydrochloride is unique compared to other similar compounds due to its specific mechanism of action and applications:
Similar Compounds: Other ornithine decarboxylase inhibitors include difluoromethylornithine and alpha-difluoromethylornithine
Uniqueness: L-Eflornithine Hydrochloride is particularly effective in treating African trypanosomiasis and reducing facial hair growth, which sets it apart from other inhibitors
Properties
IUPAC Name |
2,3-dihydroxypropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQNMODTAFTGHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975881 | |
| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73073-07-1, 6047-51-4 | |
| Record name | 1,2,3-Propanetriol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73073-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


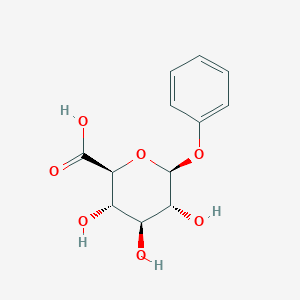
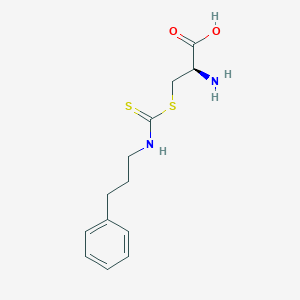

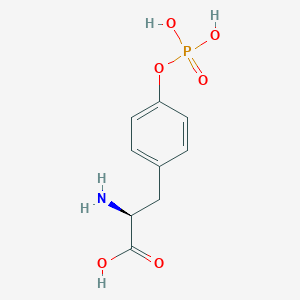

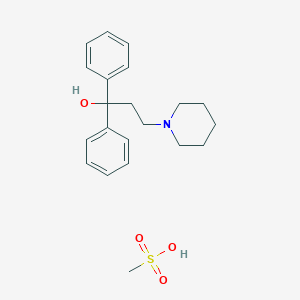


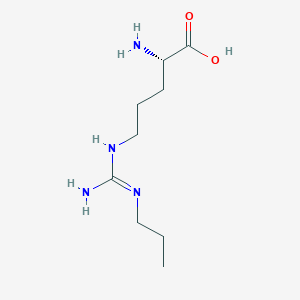

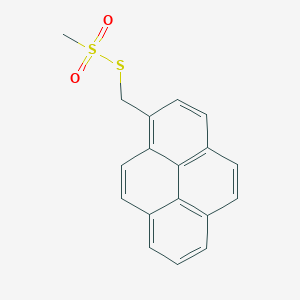
![2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate](/img/structure/B13858.png)
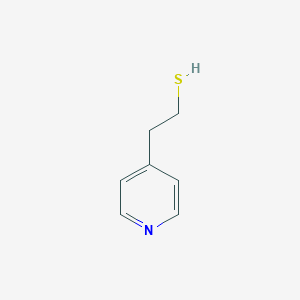
![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)
